Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]-
Overview
Description
Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]- is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is notable for its incorporation of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-4-(trifluoromethyl)benzoyl chloride with an amine, followed by cyclization to form the oxazole ring . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced catalysts can further optimize the production process, reducing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the electronic structure of the oxazole ring .
Scientific Research Applications
Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]- has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of pharmaceutical compounds due to its unique chemical properties and biological activity.
Materials Science: The compound’s stability and electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Agricultural Chemistry: It is explored for its potential use in agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity . The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Fluorinated Oxazoles: These compounds share the oxazole ring structure but differ in the substitution pattern, affecting their chemical and biological properties.
Thiazoles and Selenazoles: These heterocycles contain sulfur or selenium instead of oxygen, leading to different reactivity and applications.
Uniqueness: Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]- is unique due to the presence of both a chlorine atom and a trifluoromethyl group, which confer distinct electronic and steric properties. These features make it particularly valuable in designing compounds with specific biological activities and material properties .
Properties
IUPAC Name |
2-chloro-5-[4-(trifluoromethyl)phenyl]-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-9-15-5-8(16-9)6-1-3-7(4-2-6)10(12,13)14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDYCOZXSGWVIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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